![molecular formula C11H13N5O2 B1425744 methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1374510-74-3](/img/structure/B1425744.png)
methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
Methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioselective and Regiospecific Reactions
- Regioselective and Regiospecific Reactions: Ethyl 4-[(E)-2(dimethylamino)vinyl]pyrazolo[5,1-c]-[1,2,4]triazino-3-ylcarboxylates exhibit selective reactions in various solvents, leading to the formation of a pyridone cycle or a regioselective cyclization resulting in fused 1,2-diazepines (Didenko et al., 2010).
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic Compounds: Novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized using reactions involving E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one. These compounds have shown moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).
Reactivity Studies
- Reactivity Studies: Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates have been studied for their reactivity with thiourea, involving ANRORC rearrangement and N-formylation to produce N-formamides (Ledenyova et al., 2018).
Fused Derivatives of 1,2,4-Triazines
- Fused Derivatives of 1,2,4-Triazines: Pyrazolo[5,1-с][1,2,4]triazine derivatives have been synthesized and investigated for their reactivity, leading to the formation of compounds with potential pharmacological actions (Mironovich & Shcherbinin, 2014).
One-Pot Preparation Techniques
- One-Pot Preparation Techniques: New pyrrolo[2,1-f]-[1,2,4]triazines and pyrazolo[5,1-c]pyrimido[4,5-e]-[1,2,4]triazines have been obtained through a one-pot reaction method, highlighting efficient synthesis techniques (Quintela et al., 1996).
Synthesis of Benzofuran-Containing Compounds
- Synthesis of Benzofuran-Containing Compounds: Derivatives containing the benzofuran moiety were synthesized via reactions involving the sodium salt of certain compounds with diazotized heterocyclic amines, showing the versatility in synthesizing structurally diverse molecules (Abdelhamid et al., 2012).
Photophysical Properties of Pyrans
- Photophysical Properties of Pyrans: A study focused on the construction of conjugated pyrans using 2-(2-(Dimethylamino)vinyl)-4-pyrones, leading to valuable photophysical properties such as large Stokes shifts and good quantum yields, which is relevant for the design of novel merocyanine fluorophores (Obydennov et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
As a purine analogue, it may interfere with purine biochemical reactions . This could potentially inhibit the synthesis of nucleic acids and proteins, disrupting the growth and proliferation of cells .
Biochemical Pathways
Given its potential role as a purine analogue, it may impact pathways involving the synthesis of nucleic acids and proteins .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
As a potential antimetabolite, it could disrupt the growth and proliferation of cells by inhibiting the synthesis of nucleic acids and proteins .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially impact its effectiveness .
properties
IUPAC Name |
methyl 4-[(E)-2-(dimethylamino)ethenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-15(2)7-5-8-10(11(17)18-3)14-13-9-4-6-12-16(8)9/h4-7H,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSXYSRZLQIJT-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NC2=CC=NN21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NC2=CC=NN21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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